(R-(R*,R*-(Z,Z)))-1,1,3,3-Tetrabutyl-1,3-bis((12-hydroxy-1-oxooctadec-9-enyl)oxy)distannoxane
Description
The compound (R-(R,R-(Z,Z)))-1,1,3,3-Tetrabutyl-1,3-bis((12-hydroxy-1-oxooctadec-9-enyl)oxy)distannoxane is a distannoxane derivative characterized by:
- Tetrabutyl groups at the 1,1,3,3-positions of the distannoxane core.
- Two (12-hydroxy-1-oxooctadec-9-enyl)oxy substituents, which feature:
- A hydroxyl group at the 12th carbon of the octadec-9-enyl chain.
- A Z,Z-configured double bond at the 9th position.
- A ketone group (1-oxo) at the terminal carbon.
Distannoxanes are organotin compounds often studied for their catalytic, antimicrobial, or pesticidal properties .
Properties
CAS No. |
75149-37-0 |
|---|---|
Molecular Formula |
C52H102O7Sn2 |
Molecular Weight |
1076.8 g/mol |
IUPAC Name |
[dibutyl-[dibutyl-[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxystannyl]oxystannyl] (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/2C18H34O3.4C4H9.O.2Sn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;4*1-3-4-2;;;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2/b2*12-9-;;;;;;;/t2*17-;;;;;;;/m11......./s1 |
InChI Key |
JSNNHYNCUGJNOM-CRZLRIDDSA-L |
Isomeric SMILES |
CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)O[Sn](O[Sn](OC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)(CCCC)CCCC)(CCCC)CCCC |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O |
Origin of Product |
United States |
Biological Activity
The compound (R-(R,R-(Z,Z)))-1,1,3,3-Tetrabutyl-1,3-bis((12-hydroxy-1-oxooctadec-9-enyl)oxy)distannoxane** is a member of the distannoxane family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described as a distannoxane derivative featuring tetrabutyl groups and hydroxy fatty acid moieties. The presence of these functional groups suggests potential interactions with biological membranes and enzymes, which may influence its biological activity.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Distannoxane Backbone | Central tin atoms linked by oxygen |
| Tetrabutyl Groups | Four carbon chains providing hydrophobicity |
| Hydroxy Fatty Acid Moieties | Potential for interaction with lipid membranes |
Antimicrobial Activity
Research has indicated that distannoxane compounds exhibit varying degrees of antimicrobial activity. The presence of hydroxy fatty acid moieties may enhance their efficacy against certain bacterial strains due to increased membrane permeability.
- Mechanism : Distannoxanes may disrupt bacterial cell membranes or interfere with metabolic processes.
- Case Study : A study demonstrated that a related distannoxane compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Cytotoxicity and Cancer Research
The cytotoxic effects of distannoxanes have been investigated in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.
- Assays Used :
- MTT assay for cell viability
- LDH release assay to assess membrane integrity
- Findings : In vitro studies showed that the compound led to significant cell death in HeLa cells, suggesting a potential application in cancer therapy .
The mechanisms through which distannoxanes exert their biological effects are multifaceted:
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS can lead to oxidative stress, contributing to apoptosis in cancer cells.
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at various phases, particularly in the S phase, affecting cellular proliferation .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
| Cell Cycle Effects | Causes S-phase arrest and increases sub-G1 population |
Toxicological Considerations
Despite promising biological activities, the safety profile of distannoxanes must be carefully evaluated. Reports indicate potential toxicity, including skin irritation and acute toxicity upon ingestion . Comprehensive toxicological assessments are essential for any therapeutic application.
Table 3: Toxicity Profile
| Toxicity Type | Description |
|---|---|
| Acute Toxicity | Harmful if swallowed; causes skin irritation |
| Long-term Effects | Further studies required for chronic exposure |
Comparison with Similar Compounds
Structural Variations in Analogues
Key structural differences among distannoxane derivatives are summarized below:
Functional and Reactivity Differences
- Double Bond Reactivity : The Z,Z-configured double bond in the target compound may increase susceptibility to oxidation or electrophilic addition compared to saturated derivatives (e.g., CAS 3465-77-8) .
- Alkyl Chain Length : Tetraoctyl variants (CAS 85938-46-1) exhibit greater hydrophobicity, likely reducing water solubility but improving lipid membrane interaction .
Bioactivity and Toxicity
- Antimicrobial Potential: Hydroxyl-containing distannoxanes may exhibit enhanced bioactivity against pathogens, as hydroxyl groups can disrupt microbial membranes .
- Toxicity Profile: Tetrabutyl distannoxanes are generally classified as harmful (R22), with organotin compounds known for endocrine-disrupting effects.
Industrial and Catalytic Uses
- Catalysis: Distannoxanes with bulky substituents (e.g., tetrabutyl) are effective Lewis acid catalysts in esterification and transesterification reactions. The target compound’s hydroxyl group could act as a hydrogen-bond donor, modifying catalytic selectivity .
- Material Science: Fluorinated derivatives (e.g., CAS 819-21-6) are explored as precursors for tin-based nanomaterials due to their stability and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
